Fumonisin b1
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Overview
Description
Fumonisin B1 is a mycotoxin produced primarily by Fusarium proliferatum and Fusarium verticillioides. It is one of the most toxic members of the fumonisin family and is commonly found in corn, rice, wheat, and their products. This compound poses significant health risks to both animals and humans, causing various toxic effects such as oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis .
Mechanism of Action
- FB1 primarily targets ceramide synthase, an enzyme involved in sphingolipid metabolism. It inhibits ceramide synthase in various species, including laboratory and farm animals. This disruption of sphingolipid metabolism underlies the mechanism of toxicity and pathogenesis of fumonisin-related diseases .
- The disruption of sphingolipid metabolism can trigger downstream effects, including oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis .
- FB1-induced ceramide synthase inhibition modifies the rheostat of sphingolipids. This alteration impacts various cellular processes and contributes to the observed toxic effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Fumonisin B1 is a structural analog of sphingosine and acts as a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals . The inhibition of ceramide synthase has been identified as the key molecular mechanism of fumonisins toxicity resulting in modifications of sphingolipids .
Cellular Effects
This compound has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis . It affects the biophysical properties, migration ability, and cytoskeletal structure of human umbilical vein endothelial cells . It can also induce oxidative stress through nuclear xenobiotic receptor response and disorder of the cytochrome P450 system, leading to mitochondrial dysfunction and endoplasmic reticulum stress .
Molecular Mechanism
The molecular mechanism of this compound toxicity primarily involves the disruption of sphingolipid metabolism . It competitively inhibits the activity of ceramide synthetase, resulting in the inhibition of dihydroceramide and ceramide synthesis . This interference with sphingolipid biosynthesis leads to a variety of toxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, it has been shown that this compound can inhibit the clonal growth of HET-1A cells in a dose-dependent manner . Moreover, the toxin poses other toxic effects, such as immunotoxicity, hepatotoxicity, and nephrotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, non-cytotoxic dosage of this compound can aggravate ochratoxin A-induced nephrocytotoxicity and apoptosis via ROS-dependent JNK/MAPK signaling pathway .
Metabolic Pathways
This compound is involved in the metabolic pathway of sphingolipids . It inhibits ceramide synthase, a key enzyme in sphingolipid biosynthesis, leading to alterations in sphingolipid metabolism .
Transport and Distribution
This compound is synthesized in planta by fungi and can be taken up by roots and disseminated inside seedlings, possibly affecting the fungus–host interaction prior to the first contact between the pathogen and seedling .
Subcellular Localization
It is known that this compound can affect various cellular processes, including those in the endoplasmic reticulum and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumonisin B1 can be prepared from maize culture inoculated with Fusarium moniliforme. The process involves extracting the targeted fumonisins with an acetonitrile/water mixture (50:50, v/v) and purifying them using MAX cartridges. Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are then performed to eliminate other interferents and obtain high-purity compounds .
Industrial Production Methods: In industrial settings, this compound is produced by cultivating Fusarium species on suitable substrates such as maize. The cultivation process is optimized to maximize the yield of this compound, which is then extracted and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Fumonisin B1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Alkaline hydrolysis is commonly used to break down this compound into its hydrolyzed metabolites.
Oxidation: Oxidative conditions can lead to the formation of reactive oxygen species, which further interact with this compound.
Major Products Formed: The major products formed from these reactions include hydrolyzed this compound, which has different toxicological properties compared to the parent compound .
Scientific Research Applications
Fumonisin B1 has a wide range of scientific research applications:
Chemistry: It is used as a probe to investigate sphingolipid metabolism due to its structural similarity to sphingosine.
Medicine: this compound is studied for its potential role in causing diseases such as cancer and liver damage.
Comparison with Similar Compounds
- Fumonisin B2
- Fumonisin B3
- Hydrolyzed fumonisin B1
- N-Palmitoyl-fumonisin B1
- 5-O-Palmitoyl-fumonisin B1
This compound stands out due to its higher toxicity and prevalence, making it a significant focus of research and regulatory efforts.
Properties
CAS No. |
116355-83-0 |
---|---|
Molecular Formula |
C34H59NO15 |
Molecular Weight |
721.8 g/mol |
IUPAC Name |
(2S)-2-[2-[(5S,6R,7R,9R,11S,16R,18S,19S)-19-amino-6-[(3S)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21+,22+,23+,24+,25-,26+,27-,32-/m1/s1 |
InChI Key |
UVBUBMSSQKOIBE-ZWKVXHQASA-N |
Isomeric SMILES |
CCCC[C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Color/Form |
Powder |
116355-83-0 | |
physical_description |
White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline] |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in methanol |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HSDB 7077; HSDB7077; HSDB-7077; RT-013063; RT013063; RT 013063; Macrofusine |
Origin of Product |
United States |
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